molecular formula C19H13BrClFN2OS2 B2648863 3-(4-bromophenyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 687567-64-2

3-(4-bromophenyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2648863
CAS No.: 687567-64-2
M. Wt: 483.8
InChI Key: GSXINBXDDFMEHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Thieno[3,2-d]Pyrimidine Research

Thieno[3,2-d]pyrimidines first gained prominence in the 1960s as analogs of purine bases, leveraging their fused thiophene-pyrimidine core to mimic endogenous nucleobases while introducing enhanced metabolic stability. Early synthetic efforts focused on Gewald reactions and Dieckmann cyclizations to construct the heterocyclic scaffold, as demonstrated in foundational studies from the 1970s. The 1990s marked a pivotal shift with the discovery of thieno[3,2-d]pyrimidines as kinase inhibitors, particularly targeting focal adhesion kinase (FAK) and FMS-like tyrosine kinase 3 (FLT3). For example, PF-562271, a prototypical FAK inhibitor, showcased the therapeutic potential of this scaffold in metastatic cancers, spurring systematic structure-activity relationship (SAR) investigations.

Recent decades have seen the diversification of synthetic strategies, including Suzuki couplings and nucleophilic aromatic substitutions, enabling precise functionalization at the 2-, 3-, and 4-positions of the thienopyrimidine core. These advancements facilitated the development of multitargeted derivatives, such as compound 26 from Lee et al. (2021), which concurrently inhibits FAK and FLT3 mutants with nanomolar potency. Parallel efforts in anti-infective research revealed thieno[3,2-d]pyrimidines as inhibitors of parasitic enzymes like falcipain-2, underscoring their versatility.

Position of Target Compound Within the Thienopyrimidine Classification System

Thienopyrimidines are classified into three isomers based on ring fusion: thieno[2,3-d], thieno[3,2-d], and thieno[3,4-d]pyrimidines. The target compound belongs to the thieno[3,2-d]pyrimidin-4-one subclass, characterized by a ketone group at position 4 and a sulfur atom at position 2 (Figure 1). Its structural uniqueness arises from:

  • 3-(4-Bromophenyl) Substituent : Enhances hydrophobic interactions with kinase ATP-binding pockets.
  • 2-{[(2-Chloro-6-Fluorophenyl)Methyl]Sulfanyl} Group : Introduces steric bulk and halogen-mediated halogen bonding with target residues.
  • Saturated Bicyclic System : The 3H,4H,6H,7H configuration reduces conformational flexibility, potentially improving binding specificity.

Table 1: Structural Comparison of Representative Thieno[3,2-d]Pyrimidines

Compound R1 Position R2 Position Biological Target
PF-562271 4-OMe 3-CF3 FAK
Compound 26 4-NH2 3-(4-Fluorophenyl) FAK/FLT3
Target Compound 4-Bromophenyl 2-(Chloro-Fluoro-Benzyl) Antitumor (Theoretical)

Current Research Significance and Academic Interest

The target compound has garnered attention as a synthetic intermediate for antitumor agents, particularly due to its halogen-rich structure, which favors interactions with hydrophobic kinase domains. Recent studies emphasize its role in addressing drug resistance in FLT3-driven cancers, akin to compound 26 , which overcomes F691L mutations in acute myeloid leukemia. Academic interest also stems from its potential as a dual inhibitor, a trend exemplified by multitargeted kinase inhibitors in oncology.

Ongoing research explores its utility in metastasis suppression, building on evidence that thieno[3,2-d]pyrimidines disrupt FAK-mediated cell adhesion in triple-negative breast cancer models. Computational analyses predict favorable binding to NTPDase isoforms, suggesting applications in purinergic signaling modulation.

Theoretical Framework for Understanding Thieno[3,2-d]Pyrimidine Derivatives

The biochemical activity of thieno[3,2-d]pyrimidines is governed by electronic and steric factors:

  • Electronic Effects : Electron-withdrawing groups (e.g., bromine, chlorine) at the 3-position enhance π-π stacking with tyrosine kinase residues, as observed in FAK inhibitors.
  • Steric Considerations : Bulky substituents at position 2, such as the (2-chloro-6-fluorophenyl)methyl group, enforce specific binding conformations while mitigating off-target interactions.
  • Hydrogen Bonding : The pyrimidin-4-one carbonyl serves as a hydrogen bond acceptor, mimicking ATP’s adenine moiety in kinase binding.

Molecular docking simulations of analogous compounds reveal critical interactions:

  • The bromophenyl group occupies a hydrophobic cleft near FAK’s Gly-rich loop.
  • The sulfanyl linker facilitates van der Waals contacts with FLT3’s gatekeeper residues.
  • Fluorine atoms engage in halogen bonds with backbone carbonyls, stabilizing inhibitor-enzyme complexes.

Properties

IUPAC Name

3-(4-bromophenyl)-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrClFN2OS2/c20-11-4-6-12(7-5-11)24-18(25)17-16(8-9-26-17)23-19(24)27-10-13-14(21)2-1-3-15(13)22/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXINBXDDFMEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-bromophenyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of oncology and enzyme inhibition. This article consolidates various research findings on its biological activity, focusing on its mechanisms of action, efficacy against cancer cell lines, and structure-activity relationships (SAR).

Synthesis and Structure

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step organic reactions that modify the core structure to enhance biological activity. The specific compound incorporates a bromophenyl group and a chloro-fluorophenyl moiety linked via a methylsulfanyl bridge. This unique structure is hypothesized to influence its interaction with biological targets.

Antitumor Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, a related compound (12e) demonstrated remarkable antiproliferative activity against various lymphoma cell lines including SU-DHL-6 and K562 with IC50 values of 0.55 μM and 1.68 μM respectively . The ability to induce apoptosis in these cells suggests that similar derivatives might also exhibit potent anticancer effects.

Enzyme Inhibition

The compound has been evaluated for its inhibitory potential against enzymes such as 17β-hydroxysteroid dehydrogenase (17β-HSD), which plays a crucial role in steroid metabolism. Some thieno[3,2-d]pyrimidinones have shown moderate inhibition rates (36% at 1 μM) against 17β-HSD2 . This enzyme inhibition could lead to therapeutic applications in conditions like osteoporosis.

Structure-Activity Relationship (SAR)

The SAR studies have highlighted that modifications to the thieno[3,2-d]pyrimidine scaffold can significantly alter biological activity. For example:

  • The introduction of electron-withdrawing groups (like bromine and chlorine) enhances lipophilicity and reactivity towards biological targets.
  • Variations in substituents on the phenyl rings can lead to differential binding affinities to enzyme active sites .

Case Studies

Several studies have documented the biological evaluation of thieno[3,2-d]pyrimidine derivatives:

  • Antiproliferative Studies : A series of compounds were tested for their ability to inhibit cancer cell proliferation. Compounds demonstrated varying degrees of cytotoxicity across different cancer cell lines with notable selectivity towards certain types .
  • In Vivo Efficacy : Animal models have been used to assess the in vivo efficacy of these compounds. For instance, compounds showed dose-dependent inhibition of tumor growth in xenograft models derived from BRAF mutant melanoma .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties. For instance, derivatives of related compounds have shown promising activity against the H5N1 avian influenza virus. In vitro assays determined effective concentrations (EC50) and lethal doses (LD50), indicating potential for further development in antiviral therapies .

Anticancer Properties

The compound has been explored for its anticancer potential, particularly in the context of Mannich bases derived from similar structures. These derivatives have been evaluated against various cancer cell lines, including hepatocellular carcinoma (HepG2), human lung carcinoma (SK-LU-1), and human breast cancer (MCF-7). Some compounds demonstrated significant cytotoxicity with IC50 values below 2 µg/mL, suggesting that structural modifications can enhance therapeutic efficacy against cancer cells .

Synthetic Routes

The synthesis of 3-(4-bromophenyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step processes that may include:

  • Formation of thieno[3,2-d]pyrimidin-4-one core.
  • Introduction of bromine and chlorine substituents through electrophilic aromatic substitution.
  • Sulfanylation reactions to incorporate the sulfanyl group.

These synthetic approaches are crucial for developing analogs with enhanced biological activities.

Case Studies

Study Focus Findings
Study on Antiviral ActivityInvestigation of related thieno-pyrimidine derivativesDemonstrated significant antiviral effects against H5N1 virus with specific EC50 values .
Anticancer EvaluationTesting Mannich bases derived from similar structuresIdentified several compounds with low IC50 values against multiple cancer cell lines, suggesting potential for drug development .
Synthesis OptimizationDevelopment of efficient synthetic routesHighlighted the importance of structural modifications to enhance biological activity and reduce toxicity profiles .

Comparison with Similar Compounds

3-(4-Bromophenyl)-2-{[2-(3-Methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

  • Molecular Formula : C₂₃H₁₉BrN₂O₃S₂.
  • Key Differences : Replaces the chloro-fluorobenzyl group with a 3-methoxyphenyl-oxoethyl sulfanyl chain.
  • The oxoethyl linker introduces a ketone group, which may affect hydrogen-bonding interactions .

2-[(4-Bromophenyl)methylsulfanyl]-3-(4-Fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

  • Molecular Formula : C₁₉H₁₃BrFN₂OS₂.
  • Key Differences: Features a 4-fluorophenyl group instead of 4-bromophenyl and a dihydrothieno ring (6,7-dihydro vs. 5,6,7,8-tetrahydro in the target compound).
  • Implications : The reduced ring saturation may influence planarity and stacking interactions with aromatic residues in enzymes. Fluorine’s smaller size compared to bromine could enhance target selectivity .

3-(4-Chlorophenyl)-2-{[2-(2-Chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

  • Molecular Formula : C₂₃H₁₇Cl₂N₂O₂S₂.
  • Key Differences : Substitutes bromine with chlorine at the phenyl group and introduces a 2-chlorophenyl-oxoethyl sulfanyl chain.

Physicochemical and Pharmacological Properties

Property Target Compound 3-Methoxyphenyl Analogue 4-Fluorophenyl Analogue 4-Chlorophenyl Analogue
Molecular Weight 535.874 g/mol 548.45 g/mol 460.36 g/mol 520.44 g/mol
LogP (Predicted) ~4.2 (high lipophilicity) ~3.8 ~3.5 ~4.5
Halogen Content Br, Cl, F Br, OCH₃ Br, F Cl (×2)
Ring Saturation Tetrahydro (5,6,7,8) Tetrahydro Dihydro (6,7) Tetrahydro
  • Solubility : The target compound’s higher halogen content likely reduces aqueous solubility compared to the methoxy- and fluorophenyl analogues.
  • Bioactivity: Sulfanyl-containing pyrimidinones are associated with antifungal and anticancer activities, as seen in related compounds (e.g., –3). The target’s Cl/F substitution may enhance binding to ATP-binding pockets in kinases .

Spectroscopic Characterization

  • IR Spectroscopy: The target compound’s C=O stretch (pyrimidinone) is expected near 1,677 cm⁻¹, consistent with similar structures (e.g., ).
  • NMR : The 4-bromophenyl group would show aromatic protons as a doublet near δ 7.6–7.8 ppm (¹H-NMR) and carbon signals at δ 120–135 ppm (¹³C-NMR) .

Structure-Activity Relationship (SAR) Insights

  • Halogen Effects : Bromine’s bulkiness may improve hydrophobic interactions in binding pockets, while fluorine’s electronegativity enhances dipole interactions.
  • Sulfanyl Linker : Flexibility of the -S- group allows optimal positioning of the chloro-fluorobenzyl moiety for target engagement.
  • Ring Saturation : Tetrahydro vs. dihydro rings influence conformational rigidity, affecting binding kinetics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-bromophenyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-thieno[3,2-d]pyrimidin-4-one?

  • Methodology : Multi-component reactions (MCRs) are commonly employed, leveraging thiophene derivatives and aromatic aldehydes. For example:

  • Step 1 : Condensation of 2-acetylthiophene with 4-bromobenzaldehyde in the presence of ammonium acetate as a catalyst to form the pyrimidinone core .
  • Step 2 : Sulfanylation using [(2-chloro-6-fluorophenyl)methyl]thiol under basic conditions (e.g., NaH in DMF) to introduce the sulfanyl group .
  • Key Optimization : Reaction temperature (60–80°C) and solvent polarity (DMF or THF) significantly affect yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typical.

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Spectroscopic Methods :

  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyrimidin-4-one ring) .
  • NMR : 1^1H NMR confirms substituent positions (e.g., aromatic protons from bromophenyl at δ 7.4–7.8 ppm; CH₂-S resonance at δ 3.8–4.2 ppm) .
    • Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and validates the thieno-pyrimidine fused ring system. Data-to-parameter ratios >15 and R-factors <0.07 ensure reliability .

Q. How can solubility and purity be optimized for in vitro assays?

  • Solubility Screening : Test polar (DMSO, ethanol) and non-polar (THF) solvents. DMSO is preferred for biological assays due to high solubility (~10 mM).
  • Purity Assurance :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm); mobile phase = acetonitrile/water (70:30) .
  • Recrystallization : Ethanol/water mixtures yield >98% purity crystals .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, Cl, F) influence reactivity and binding affinity?

  • Methodology :

  • Computational Analysis : Density Functional Theory (DFT) calculates Hammett constants (σ) for substituents:
Substituentσ (para)Impact on Reactivity
Br0.23Electron-withdrawing
Cl0.24Moderate deactivation
F0.06Weak deactivation
  • Experimental Validation : Synthesize analogs (e.g., replacing Br with H) and compare reaction kinetics or receptor-binding (e.g., IC₅₀ shifts in enzyme assays) .

Q. What experimental strategies assess the compound’s stability under physiological conditions?

  • Stress Testing :

  • Thermal Stability : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Photolytic Stability : Expose to UV light (320–400 nm) and quantify degradation products (e.g., sulfoxide formation) .
    • pH-Dependent Stability : Use buffer solutions (pH 1.2–7.4) to simulate gastrointestinal conditions.

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Stepwise Approach :

Analog Synthesis : Replace the 4-bromophenyl group with electron-donating (e.g., -OCH₃) or bulky (e.g., -CF₃) groups .

Biological Screening : Test analogs against related enzymes (e.g., kinase isoforms) to identify selectivity drivers.

Co-crystallization : Resolve ligand-protein complexes (X-ray) to map binding interactions .

Q. What methodologies evaluate the environmental fate of this compound?

  • OECD Guidelines :

  • Hydrolysis : Incubate in aqueous buffers (pH 4–9) at 25°C; analyze half-life via LC-MS .
  • Biodegradation : Use activated sludge models to measure microbial breakdown over 28 days .
    • Ecotoxicology : Assess Daphnia magna acute toxicity (48-hr LC₅₀) .

Q. How should contradictory data on biological activity be resolved?

  • Case Example : If Study A reports IC₅₀ = 50 nM (pH 7.4) and Study B finds IC₅₀ = 200 nM (pH 6.8):

  • Variables to Check :
  • Assay conditions (pH, temperature) .
  • Purity of compound (HPLC vs. crude material) .
  • Protein source (recombinant vs. native) .
  • Resolution : Replicate experiments under standardized conditions (e.g., pH 7.4, 25°C) with ≥3 independent replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.